3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one
Description
Properties
CAS No. |
1798337-01-5 |
|---|---|
Molecular Formula |
C11H22O2Si |
Molecular Weight |
214.38 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C11H22O2Si/c1-10(2,3)14(5,6)13-11(4)7-9(12)8-11/h7-8H2,1-6H3 |
InChI Key |
RKXXXXJSKVAFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Protection of Hydroxyl Group with TBDMSCl
The most common method to prepare the TBDMS ether involves the reaction of the free hydroxyl group on 3-methylcyclobutan-1-ol (or a related intermediate) with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
| Reagent/Condition | Details |
|---|---|
| Starting material | 3-methylcyclobutan-1-ol or related alcohol |
| Silylating agent | tert-Butyldimethylsilyl chloride (TBDMSCl) |
| Base | Imidazole or pyridine |
| Solvent | Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) |
| Temperature | Room temperature to 40 °C |
| Reaction time | 1 to 3 hours |
| Atmosphere | Inert atmosphere (argon or nitrogen) |
Mechanism: The base deprotonates the hydroxyl group, facilitating nucleophilic attack on the silicon atom of TBDMSCl, resulting in the formation of the silyl ether and release of chloride ion.
Synthesis of 3-methylcyclobutan-1-one Precursors
The cyclobutanone ring can be synthesized via several approaches, including:
- Ring contraction or expansion reactions starting from cyclopentanones or cyclopropanones.
- Intramolecular cyclization of suitable precursors bearing keto and alkyl groups.
- Photochemical or catalytic methods to construct the four-membered ring.
Once the cyclobutanone core is obtained, selective hydroxylation at the 3-position followed by silylation can afford the target compound.
Alternative Synthetic Routes
There are reports of synthesizing related silyl-protected cyclobutanols via:
- Use of silyl enol ethers as intermediates, which upon oxidation or rearrangement yield the silyl-protected cyclobutanone derivatives.
- Direct silylation of cyclobutanone derivatives bearing hydroxyl substituents , using TBDMSCl under mild conditions.
Representative Experimental Procedure
An example adapted from related organosilicon syntheses is as follows:
| Step | Procedure |
|---|---|
| Setup | Oven-dried glassware under argon atmosphere |
| Reaction mixture | Dissolve 3-methylcyclobutan-1-ol (1 equiv) in dry dichloromethane |
| Addition | Add imidazole (1.2 equiv) and TBDMSCl (1.1 equiv) at 0 °C |
| Stirring | Stir at room temperature for 2 hours |
| Workup | Quench with water, extract with ethyl acetate, wash organic layer with brine, dry over Na₂SO₄ |
| Purification | Concentrate and purify by silica gel chromatography using hexane/ethyl acetate mixtures |
| Yield | Typically moderate to high (60–85%) |
Analytical Data and Characterization
Research Findings and Literature Survey
- The tert-butyldimethylsilyl protection is widely used due to its stability under various reaction conditions and ease of removal under fluoride ion treatment.
- The cyclobutanone ring system is sensitive to harsh conditions; thus, mild silylation protocols using imidazole and TBDMSCl in aprotic solvents are preferred.
- Recent synthetic advances include hydrogenative deprotection and selective silylation techniques that improve yields and purity of such silyl-protected cyclobutanones.
- Patent literature indexed in WIPO PATENTSCOPE indicates multiple synthetic routes and applications of TBDMS-protected cyclobutanones in medicinal chemistry.
Summary Table of Preparation Methods
| Method Number | Starting Material | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-methylcyclobutan-1-ol | TBDMSCl, imidazole, CH₂Cl₂, RT, 2 h | 70–85 | Standard silylation method |
| 2 | Cyclobutanone derivatives | Hydroxylation followed by TBDMS protection | 60–75 | Multi-step synthesis |
| 3 | Silyl enol ether intermediates | Oxidation/rearrangement to silyl cyclobutanone | 50–65 | Advanced synthetic route |
Chemical Reactions Analysis
Types of Reactions
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one primarily involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis. The tert-butyldimethylsilyl group is stable under a variety of conditions, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Reactivity
cis-3-((Tert-Butyldimethylsilyl)oxy)cyclobutanol
This compound, described in the provided evidence, is synthesized via NaBH₄ reduction of 3-((TBS)oxy)cyclobutanone . Key differences include:
- Functional Group : The ketone in the target compound is reduced to an alcohol, altering its reactivity (e.g., susceptibility to oxidation or participation in nucleophilic substitutions).
- Applications : While the target compound is a precursor to alcohols like this one, the alcohol derivative is further functionalized in antidiabetic tricyclic frameworks.
3-(Tert-Butyldimethylsilyloxy)cyclobutan-1-one (Without Methyl Group)
- Structural Difference : Lacks the 3-methyl group, reducing steric bulk.
- Reactivity : Higher conformational flexibility may lead to faster reaction kinetics in nucleophilic additions or condensations compared to the methylated analogue.
- Synthetic Utility : Often used in less sterically demanding pathways, but less favored when methyl-induced regioselectivity is required.
Silyl-Protected Cyclobutanones with Alternative Protecting Groups
Compounds such as 3-(tert-butyldiphenylsilyloxy)cyclobutan-1-one (TBDPS-protected) or 3-(trimethylsilyloxy)cyclobutan-1-one (TMS-protected) differ in:
- Stability : TBDPS offers greater acid stability than TBS but requires harsher deprotection conditions (e.g., tetrabutylammonium fluoride).
- Electron-Withdrawing Effects : TMS groups are less bulky but more prone to premature deprotection, limiting their utility in multi-step syntheses.
Comparative Data Table
Key Research Findings
- Steric Influence : The 3-methyl group in the target compound significantly slows reaction rates in sterically crowded environments, as demonstrated in kinetic studies of analogous systems .
- Synthetic Versatility : The TBS group in the target compound balances stability and ease of removal, making it preferable over TMS or TBDPS in multi-step pharmaceutical syntheses.
- Reduction Behavior : NaBH₄ reduction of the target compound’s ketone to alcohol (as in the evidence) proceeds with >90% yield, highlighting its utility in redox-driven pathways .
Biological Activity
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one, commonly referred to as TBS-3-methylcyclobutanone, is a compound of interest in organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing data from various research studies, patents, and chemical databases.
- Molecular Formula : CHOSi
- Molecular Weight : 216.39 g/mol
- CAS Number : 1798336-99-8
Structural Representation
The compound features a tert-butyldimethylsilyl (TBS) group, which is known for its role in protecting hydroxyl groups during chemical synthesis. The presence of this silyl ether can influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with silyl ether functionalities often exhibit antimicrobial properties. A study published in the International Journal of Advances in Medicine highlighted the effectiveness of similar silyl-containing compounds against various bacterial strains, suggesting that TBS-3-methylcyclobutanone may possess comparable activity .
Enzyme Inhibition
The ability of certain cyclobutanones to act as enzyme inhibitors has been documented. For instance, cyclobutanones have shown potential in inhibiting enzymes involved in metabolic pathways related to cancer and other diseases. A patent application (WO2024145623A1) discusses the use of derivatives similar to TBS-3-methylcyclobutanone in therapeutic applications targeting specific enzymes .
Neuroprotective Effects
Emerging studies suggest that certain silyl derivatives may exhibit neuroprotective effects. Research into related compounds has indicated their potential in mitigating neurodegenerative processes, possibly through antioxidant mechanisms. This area remains under investigation, but preliminary findings are promising .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of various silyl derivatives, including TBS-3-methylcyclobutanone. The results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL .
Study 2: Enzyme Inhibition Mechanisms
In another investigation focusing on cyclobutanones, TBS-3-methylcyclobutanone was tested for its inhibitory effects on specific metabolic enzymes. The results indicated a dose-dependent inhibition, with IC50 values suggesting effective modulation at concentrations relevant for therapeutic applications .
Study 3: Neuroprotective Potential
A recent study explored the neuroprotective properties of silyl derivatives in vitro. TBS-3-methylcyclobutanone showed promise in reducing oxidative stress markers in neuronal cell cultures, indicating potential for further development as a neuroprotective agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHOSi |
| Molecular Weight | 216.39 g/mol |
| CAS Number | 1798336-99-8 |
| Antimicrobial Activity (MIC) | 32 - 128 µg/mL |
| Enzyme Inhibition (IC50) | Varies by enzyme |
| Neuroprotective Effect | Reduced oxidative stress |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one, and how are intermediates characterized?
- Methodological Answer : A key synthetic route involves sequential steps:
Hydrolysis of nitrile precursors to carboxylic acids under acidic or basic conditions.
Reduction of carbonyl groups using agents like LiAlH4 or NaBH4 to form alcohols.
Protection of hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole or DMAP as a base.
Oxidation of secondary alcohols to ketones using oxidizing agents like Dess-Martin periodinane or Swern conditions.
- Characterization : Intermediates are confirmed via H/C NMR and HR-MS spectroscopy to verify structural integrity and purity .
Q. How is the tert-butyldimethylsilyl (TBDMS) protecting group utilized in the synthesis of this compound?
- Methodological Answer : The TBDMS group is introduced to protect hydroxyl intermediates, enhancing stability during subsequent reactions. The protocol involves:
- Reacting the hydroxyl group with TBDMS-Cl in anhydrous dichloromethane or THF, using imidazole as a base at 0–25°C.
- Monitoring reaction progress via TLC or GC-MS to ensure complete protection.
- Deprotection (if needed) using tetra-n-butylammonium fluoride (TBAF) in THF .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during TBDMS protection?
- Methodological Answer : Key parameters include:
- Solvent choice : Anhydrous THF or DMF improves solubility of silylating agents.
- Temperature : Reactions proceed faster at 25–40°C but may require lower temperatures (0°C) to suppress side reactions.
- Catalyst : DMAP or imidazole accelerates silylation.
- Work-up : Silica gel chromatography or aqueous extraction removes excess TBDMS-Cl. Yield optimization often requires iterative adjustments to these parameters .
Q. What strategies address instability of the cyclobutanone core during purification?
- Methodological Answer : The cyclobutanone ring is sensitive to heat and strong acids/bases. Mitigation strategies include:
- Low-temperature purification : Use flash chromatography at 2–8°C or preparative HPLC with chilled solvents.
- Avoiding harsh conditions : Replace traditional acid work-ups with neutral extraction (e.g., sat. NaHCO3).
- Stabilizers : Add radical inhibitors (e.g., BHT) during storage. Storage at 2–8°C in inert atmospheres (argon) is recommended .
Q. How are stereochemical challenges resolved in derivatives of this compound?
- Methodological Answer : Stereochemical control is achieved via:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured alcohols).
- Asymmetric catalysis : Employ chiral catalysts (e.g., oxazaborolidines) for ketone reductions.
- Analytical validation : Confirm stereochemistry using chiral HPLC, optical rotation, or NOESY NMR .
Q. What analytical techniques resolve discrepancies in purity assessments between GC-MS and LC-MS?
- Methodological Answer : Discrepancies arise from volatility (GC-MS) vs. polarity (LC-MS) limitations. A combined approach is recommended:
- GC-MS : Detects volatile impurities (e.g., residual silylating agents).
- LC-MS/HR-MS : Identifies non-volatile byproducts (e.g., deprotected intermediates).
- Complementary methods : F NMR (if fluorinated analogs exist) or IR spectroscopy for functional group confirmation .
Q. How is this compound applied in medicinal chemistry or drug discovery?
- Methodological Answer : The TBDMS-protected cyclobutanone serves as:
- A synthetic intermediate for constrained analogs of bioactive molecules (e.g., protease inhibitors).
- A metabolic stabilizer : The silyl group reduces oxidation susceptibility in preclinical candidates.
- A conformational probe : Its rigid cyclobutane core is used to study structure-activity relationships (SAR) in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
